(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide

Description

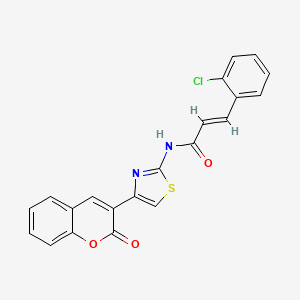

The compound (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide features a coumarin-thiazole core linked to an acrylamide group with a 2-chlorophenyl substituent (Fig. 1). Its structure combines the fluorescence properties of coumarin with the bioactivity-enhancing thiazole and acrylamide moieties. The (E)-configuration of the acrylamide ensures optimal spatial arrangement for target interactions, while the 2-chlorophenyl group contributes hydrophobicity and electronic effects critical for binding .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O3S/c22-16-7-3-1-5-13(16)9-10-19(25)24-21-23-17(12-28-21)15-11-14-6-2-4-8-18(14)27-20(15)26/h1-12H,(H,23,24,25)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMDBCHYFCJPCI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide is a synthetic compound that combines thiazole and coumarin moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and neuroprotective contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN2O2S, with a molecular weight of 390.8 g/mol. The compound features a thiazole ring linked to a coumarin derivative, which enhances its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C21H17ClN2O2S |

| Molecular Weight | 390.8 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and coumarin structures. For example, hybrid compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of glucose metabolism . For instance, studies demonstrated that certain derivatives can inhibit colorectal cancer cell lines with IC50 values ranging from 0.25 µM to 0.38 µM .

- Case Studies : In one study, compounds derived from similar structures were tested against HCT116 and HT-29 colorectal cancer cell lines, showing promising results in inhibiting cell proliferation . The most potent compounds exhibited significant cytotoxicity while maintaining selectivity towards cancer cells over normal fibroblasts.

Neuroprotective Activity

The potential neuroprotective effects of this compound are also noteworthy, particularly regarding acetylcholinesterase (AChE) inhibition.

- AChE Inhibition : Compounds with a coumarin-thiazole structure have been reported to exhibit strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's . In vitro assays have shown that certain derivatives can inhibit AChE with IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for cognitive disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances the potency against cancer cell lines.

- Substituent Positioning : Variations in the positioning of substituents on the coumarin ring also affect biological activity, suggesting that careful structural optimization could lead to more effective derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Coumarin-Thiazole Derivatives

- 2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (5) : Shares the coumarin-thiazole core but replaces the acrylamide with a chloroacetamide group. This derivative serves as a precursor for further functionalization via nucleophilic substitution .

- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) Amides : Feature an 8-methoxy-coumarin moiety, enhancing electron-donating properties compared to the unsubstituted coumarin in the target compound .

Benzothiazole Acrylamides

- (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) : Replaces the coumarin-thiazole core with benzothiazole. The 4-methoxyphenyl group offers contrasting electronic effects (electron-donating vs. electron-withdrawing Cl) .

Chlorophenyl Acrylamides

Substituent Effects on Bioactivity

- Halogen Position : The 2-chlorophenyl group in the target compound may favor ortho-directed interactions, whereas para-substituted analogs (e.g., 4-bromophenyl in ) exhibit stronger α-glucosidase inhibition due to enhanced hydrophobic packing .

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted coumarins () improve solubility but may reduce target affinity compared to chloro-substituted aromatics.

Reaction Optimization

α-Glucosidase Inhibition

- The target compound’s chlorophenyl group aligns with ’s finding that halogenated aromatics enhance inhibition. 2-((4-Bromophenyl)amino)-N-(4-coumarin-thiazol-2-yl)acetamide (IC₅₀ = 0.87 µM) outperforms non-halogenated analogs, suggesting the target’s 2-chlorophenyl may offer moderate activity .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide?

The synthesis typically involves a multi-step process:

- Step 1 : Chloroacetylation of 3-(2-aminothiazol-4-yl)coumarin using chloroacetyl chloride in chloroform with triethylamine as a base under reflux (6–7 hours) to form 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide .

- Step 2 : Coupling with (E)-3-(2-chlorophenyl)acrylamide derivatives using amines (e.g., aniline derivatives) in dimethylformamide (DMF) at 70°C for 12–14 hours.

- Key Parameters : Anhydrous conditions, temperature control, and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks (e.g., δ 8.61 ppm for thiazole CH, δ 8.12 ppm for coumarin C4-H) .

- Infrared Spectroscopy (IR) : Peaks at ~1715 cm confirm carbonyl groups (amide, coumarin) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 412.10 for derivatives) validate molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents/byproducts .

Q. How can researchers design initial biological screening assays to evaluate the compound’s α-glucosidase inhibitory activity?

- In Vitro Enzyme Assay : Use α-glucosidase (EC 3.2.1.20) with p-nitrophenyl-α-D-glucopyranoside as substrate. Measure inhibition at 405 nm after 30-minute incubation (pH 6.8, 37°C). Calculate IC values via dose-response curves .

- Positive Controls : Acarbose or miglitol for comparative potency analysis .

Advanced Research Questions

Q. What methodologies are employed to establish structure-activity relationships (SAR) for modifying the thiazole and coumarin moieties to enhance bioactivity?

- Analog Synthesis : Introduce substituents (e.g., nitro, methoxy, halogens) on the phenyl or thiophene groups. For example, 2,4-dichlorophenyl analogs show increased α-glucosidase inhibition (IC 18.2 µM vs. 32.4 µM for parent compound) .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to α-glucosidase or CDK7 kinase pockets. Validate with mutagenesis studies .

Q. How should researchers address contradictions in synthetic yields reported across different studies?

- Parameter Optimization : Systematically vary solvents (DMF vs. THF), bases (triethylamine vs. DBU), and temperatures. For example, DMF improves coupling efficiency (yields 69–89%) compared to ethanol (50–60%) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction pH or stoichiometry .

Q. What advanced biophysical techniques are utilized to elucidate the compound’s mechanism of action, such as CDK7 inhibition in cancer therapy?

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify CDK7 inhibition (IC < 100 nM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring thermal stabilization of CDK7 in cancer cell lysates .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify pro-apoptotic effects in MCF-7 or HepG2 cells .

Q. How is single-crystal X-ray diffraction with SHELX software applied to confirm the compound’s molecular geometry and intermolecular interactions?

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane).

- Data Refinement : Use SHELXL for structure solution and refinement. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å. The thiazole-coumarin dihedral angle (112.5°) confirms planarity disruption .

Q. What strategies are recommended for reconciling discrepancies in biological activity data across different enzymatic or cellular assays?

- Assay Standardization : Normalize cell viability data using ATP-based assays (CellTiter-Glo) to minimize variability from manual counting .

- Meta-Analysis : Pool data from multiple studies (e.g., α-glucosidase IC ranges: 12–45 µM) and apply multivariate regression to identify confounding variables (e.g., serum concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.